molecular formula C20H14ClN3O3S B2851460 4-chloro-N-[(4E)-2-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-ylidene]benzene-1-sulfonamide CAS No. 478044-04-1

4-chloro-N-[(4E)-2-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-ylidene]benzene-1-sulfonamide

Cat. No.: B2851460
CAS No.: 478044-04-1
M. Wt: 411.86
InChI Key: HDVDTFPTZKXMKF-FCDQGJHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(4E)-2-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-ylidene]benzene-1-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which combines a quinazoline moiety with a benzenesulfonamide group, making it a valuable candidate for various biological and medicinal studies.

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the compound prevents bacteria from producing necessary nucleotides, thereby halting DNA synthesis and bacterial replication .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, the compound prevents bacteria from replicating their DNA, effectively halting their growth .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the antibacterial action of sulfonamides is known to be inhibited by pus . Additionally, the compound’s action may be affected by the presence of other substances that compete for binding to dihydropteroate synthetase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4E)-2-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-ylidene]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-3-phenylquinazolin-4(3H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. Industrial processes may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4E)-2-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-ylidene]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-chloro-N-[(4E)-2-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-ylidene]benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX, which is overexpressed in certain cancer cells.

    Medicine: Research has shown its potential as an anticancer and antimicrobial agent.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide: These derivatives have shown significant anticancer activity and metabolic stability.

    Other benzenesulfonamide derivatives: Various derivatives have been synthesized and studied for their biological activities, including anticancer and antimicrobial properties.

Uniqueness

4-chloro-N-[(4E)-2-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-ylidene]benzene-1-sulfonamide stands out due to its unique combination of a quinazoline moiety and a benzenesulfonamide group. This structure allows it to interact with specific molecular targets, making it a valuable compound for targeted therapy research.

Biological Activity

4-Chloro-N-[(4E)-2-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-ylidene]benzene-1-sulfonamide, with the CAS number 478044-04-1, is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its role as a COX-2 inhibitor and other pharmacological effects.

The molecular formula of the compound is C20H14ClN3O3SC_{20}H_{14}ClN_{3}O_{3}S with a molecular weight of 411.86 g/mol. The compound features a sulfonamide group which is known for enhancing biological activity in various derivatives.

PropertyValue
Molecular FormulaC20H14ClN3O3S
Molecular Weight411.86 g/mol
Density1.43 g/cm³ (predicted)
pKa11.74 (predicted)

Synthesis

The synthesis of 4-chloro-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide has been documented in various studies. It typically involves the reaction of appropriate quinazolinone precursors with sulfonamide derivatives under controlled conditions to yield the target compound. The structures are confirmed using spectroscopic techniques such as FT-IR and NMR.

COX-2 Inhibition

One of the most significant biological activities associated with this compound is its inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Research indicates that derivatives containing the quinazolinone ring system exhibit varying degrees of COX-2 inhibitory activity.

In a study evaluating several quinazolinone derivatives, it was found that certain compounds exhibited COX-2 inhibition rates up to 47.1% at a concentration of 20 µM , although they were less potent than celecoxib, a well-known COX-2 inhibitor which showed 80.1% inhibition at 1 µM .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It demonstrated moderate to good activity against various bacterial strains when tested in vitro. The presence of electron-withdrawing groups was found to enhance antimicrobial efficacy compared to those with electron-donating groups .

Anticancer Activity

Preliminary studies suggest potential anticancer properties as well. Compounds similar to 4-chloro-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide have shown cytotoxic effects against cancer cell lines, indicating that further exploration into its mechanism may reveal valuable therapeutic applications .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of this compound and its analogs:

  • Synthesis and Characterization : A study synthesized multiple derivatives and characterized them using spectroscopic methods. The compounds were tested for their biological activity, revealing that those with para-sulfonamide groups showed enhanced COX-2 selectivity .
  • Antimicrobial Testing : A series of quinazolinone derivatives were tested against human pathogenic microorganisms using the agar dilution method. The results indicated that compounds with specific structural modifications displayed superior antimicrobial activity compared to standard drugs like ciprofloxacin .
  • Cytotoxicity Assays : Another investigation assessed the anticancer properties of related compounds, finding that certain derivatives induced apoptosis in cancer cells through both extrinsic and intrinsic pathways .

Properties

IUPAC Name

4-chloro-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S/c21-14-10-12-16(13-11-14)28(26,27)23-19-17-8-4-5-9-18(17)22-20(25)24(19)15-6-2-1-3-7-15/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBKZCRCTURSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.